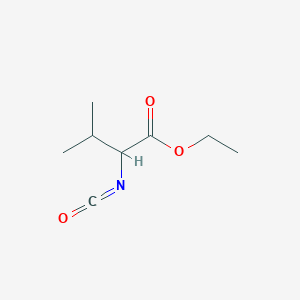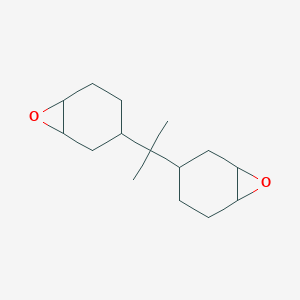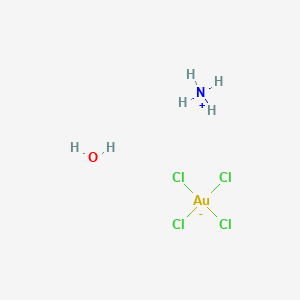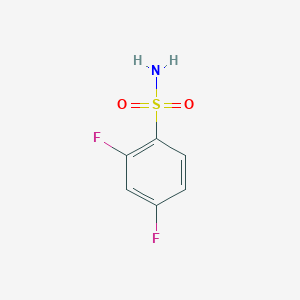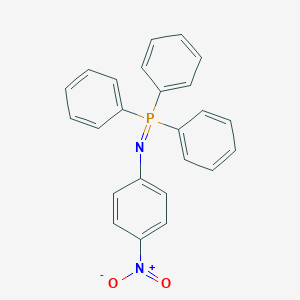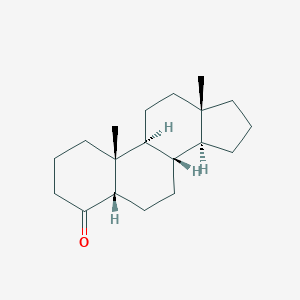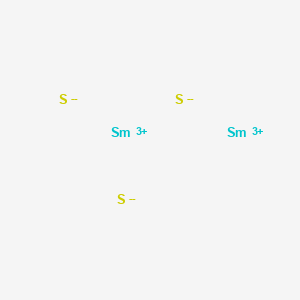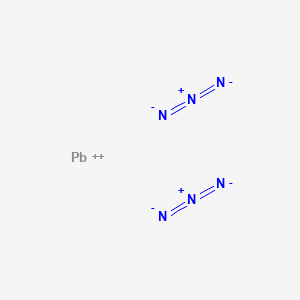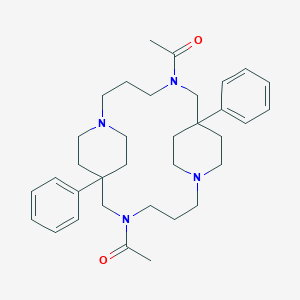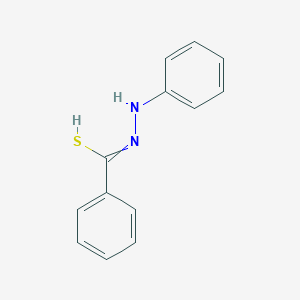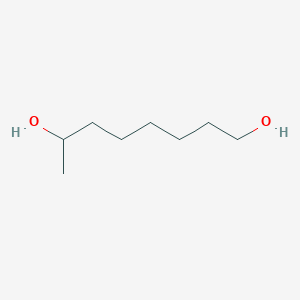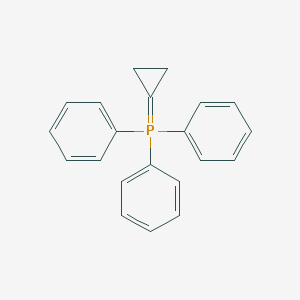![molecular formula C10H16N2O4 B083697 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate CAS No. 14205-40-4](/img/structure/B83697.png)
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate, also known as ABEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical research. ABEI is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems.
Mecanismo De Acción
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate works by reacting with ROS and NO to form a fluorescent product. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and ROS is mediated by the formation of a dioxetane intermediate, which undergoes a chemiluminescent reaction to produce light. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and NO is mediated by the formation of a nitroso derivative, which also produces light upon excitation.
Efectos Bioquímicos Y Fisiológicos
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been shown to be a highly sensitive and specific probe for the detection of ROS and NO in biological systems. The use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has led to the discovery of new signaling pathways and the elucidation of the role of ROS and NO in various physiological processes. 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has also been used to monitor the efficacy of antioxidant and anti-inflammatory agents in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate include its high sensitivity and specificity for ROS and NO detection, its ease of use, and its compatibility with various biological systems. However, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has some limitations, including its potential toxicity at high concentrations, its susceptibility to interference from other fluorescent probes, and its limited ability to detect specific ROS and NO species.
Direcciones Futuras
There are several future directions for the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in biochemical research. These include the development of new derivatives of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with improved sensitivity and selectivity for specific ROS and NO species, the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in high-throughput screening assays for the discovery of new drugs, and the application of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in clinical settings for the diagnosis and monitoring of diseases. Additionally, the combination of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with other imaging techniques such as confocal microscopy and electron microscopy could provide a more comprehensive understanding of the role of ROS and NO in biological systems.
Conclusion
In conclusion, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate is a promising fluorescent probe that has the potential to revolutionize the field of biochemical research. Its ability to detect ROS and NO with high sensitivity and specificity makes it a valuable tool for understanding the underlying mechanisms of various diseases. However, more research is needed to fully realize the potential of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and to address its limitations.
Métodos De Síntesis
The synthesis of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate involves the reaction of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl chloride with (Z)-3-aminobut-2-enoic acid in the presence of a base such as triethylamine. The resulting product is a yellow powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been used extensively in biochemical research as a fluorescent probe for the detection of ROS and NO. ROS and NO are important signaling molecules that play a role in various physiological processes such as cell signaling, immune response, and regulation of vascular tone. The detection of ROS and NO is crucial for understanding the underlying mechanisms of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Número CAS |
14205-40-4 |
|---|---|
Nombre del producto |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C10H16N2O4/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h5-6H,3-4,11-12H2,1-2H3/b7-5-,8-6- |
Clave InChI |
XKZRFLCEABGXJI-SFECMWDFSA-N |
SMILES isomérico |
C/C(=C/C(=O)OCCOC(=O)/C=C(\N)/C)/N |
SMILES |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
SMILES canónico |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
Otros números CAS |
14205-40-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
